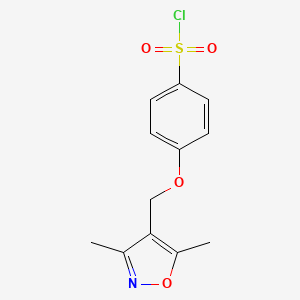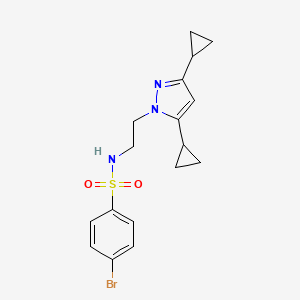
4-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, also known as BDBES, is a chemical compound that has received significant attention in the scientific community due to its potential applications in various research fields. BDBES is a sulfonamide derivative that has been synthesized through a number of methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Applications De Recherche Scientifique
Photodynamic Therapy Applications
Zinc Phthalocyanine Derivatives for Cancer Treatment : The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been explored. These compounds exhibit high singlet oxygen quantum yields, making them potent photosensitizers for Type II photodynamic therapy mechanisms, primarily used in cancer treatment. Their remarkable photophysical and photochemical properties, including good fluorescence and appropriate photodegradation quantum yields, position them as excellent candidates for this application (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Anti-inflammatory Agents
Pyrazolyl Benzenesulfonamide Derivatives : A variety of pyrazolyl benzenesulfonamide derivatives have been synthesized and shown to exhibit significant anti-inflammatory and antimicrobial activities. These compounds have been evaluated for their effectiveness against various bacterial strains, showing superior gastrointestinal safety profiles compared to standard drugs like indomethacin, and some have displayed selective COX-2 enzyme inhibitory activity (Bekhit, Ashour, Abdel Ghany, Bekhit, & Baraka, 2008).
Antidiabetic Activity
Fluoropyrazolesulfonylurea and Thiourea Derivatives : The synthesis of fluorinated pyrazoles and benzenesulfonylurea and thiourea derivatives has been reported. These compounds were prepared as potential hypoglycemic agents, with preliminary biological screening revealing significant antidiabetic activity. The study involved molecular and biological properties calculations to determine favorable drug-like profiles for future drug discovery studies (Faidallah, Al-Mohammadi, Alamry, & Khan, 2016).
Carbonic Anhydrase Inhibition
Carbonic Anhydrase I and II Inhibition : A series of 4-(3-(4-substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides were synthesized and evaluated for their inhibitory effects on carbonic anhydrase I and II isoenzymes. These compounds demonstrated Ki values in specific ranges, indicating potential for detailed carbonic anhydrase inhibition studies which could have implications in managing conditions like glaucoma, epilepsy, and altitude sickness (Gul, Mete, Taslimi, Gulcin, & Supuran, 2016).
Propriétés
IUPAC Name |
4-bromo-N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O2S/c18-14-5-7-15(8-6-14)24(22,23)19-9-10-21-17(13-3-4-13)11-16(20-21)12-1-2-12/h5-8,11-13,19H,1-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYINTZIBIFGCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=CC=C(C=C3)Br)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

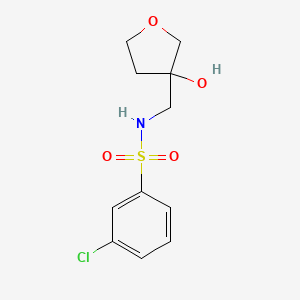
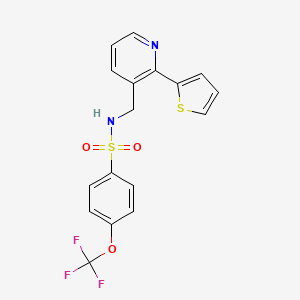
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide](/img/structure/B2535924.png)
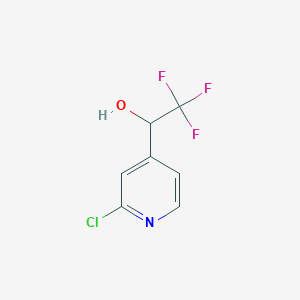
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-phenylacetamide](/img/structure/B2535928.png)
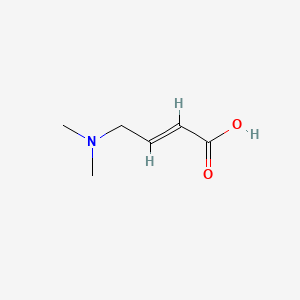
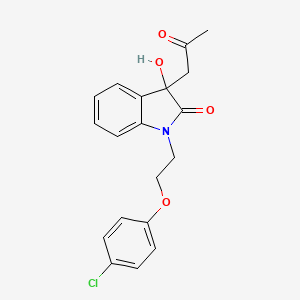


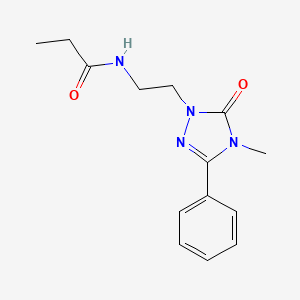
![4-[(E)-2-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile](/img/structure/B2535939.png)
![1-[(3-Fluorophenyl)methyl]triazole](/img/structure/B2535940.png)

